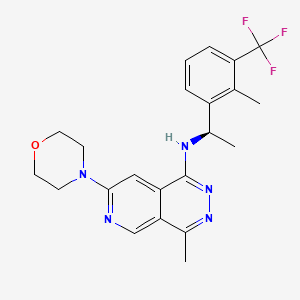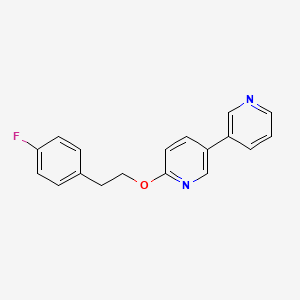
Elovl1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for ELOVL1-IN-2 are not extensively documented in the available literature. the preparation of similar inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
ELOVL1-IN-2, like other inhibitors of fatty acid elongases, may undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability and activity.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s binding affinity to the ELOVL1 enzyme.
Common reagents and conditions used in these reactions would include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
ELOVL1-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the elongation of very long chain fatty acids and the role of ELOVL1 in lipid metabolism.
Biology: It helps in understanding the biological functions of very long chain fatty acids and their impact on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases associated with dysregulated fatty acid elongation, such as metabolic disorders, skin diseases, and certain cancers.
Industry: It may be used in the development of new drugs targeting fatty acid elongases and in the production of specialized lipids for various industrial applications
Mechanism of Action
ELOVL1-IN-2 exerts its effects by inhibiting the activity of the ELOVL1 enzyme, which is responsible for the elongation of very long chain fatty acids. The inhibition of ELOVL1 disrupts the synthesis of these fatty acids, leading to alterations in lipid metabolism and cellular functions. The molecular targets and pathways involved include the ELOVL1 enzyme itself and the downstream pathways related to lipid biosynthesis and signaling .
Comparison with Similar Compounds
ELOVL1-IN-2 can be compared with other inhibitors of fatty acid elongases, such as:
ELOVL2-IN-1: An inhibitor of the elongation of very long chain fatty acid 2 (ELOVL2) enzyme, which is involved in the elongation of polyunsaturated fatty acids.
ELOVL3-IN-1: An inhibitor of the elongation of very long chain fatty acid 3 (ELOVL3) enzyme, which is involved in the elongation of saturated and monounsaturated fatty acids.
The uniqueness of this compound lies in its specificity for the ELOVL1 enzyme and its moderate potency in cellular assays. This specificity makes it a valuable tool for studying the role of ELOVL1 in lipid metabolism and for developing targeted therapies for diseases associated with dysregulated fatty acid elongation .
Properties
Molecular Formula |
C18H15FN2O |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethoxy]-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C18H15FN2O/c19-17-6-3-14(4-7-17)9-11-22-18-8-5-16(13-21-18)15-2-1-10-20-12-15/h1-8,10,12-13H,9,11H2 |
InChI Key |
ORFSLMVMPYSSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)OCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B10831343.png)
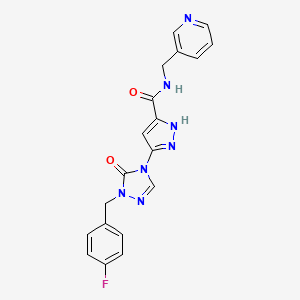
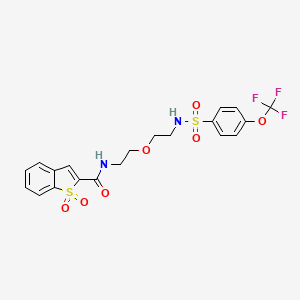

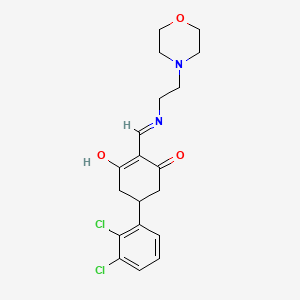
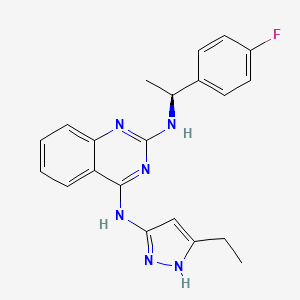
![3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid](/img/structure/B10831364.png)
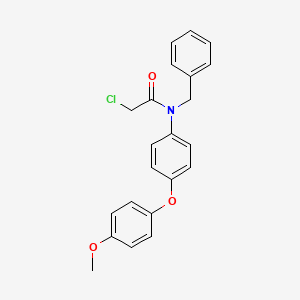
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
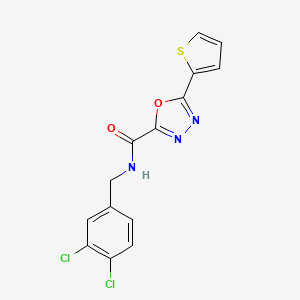
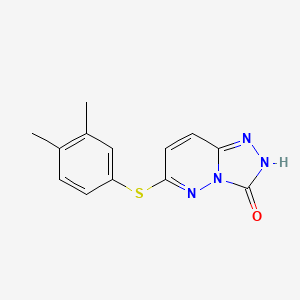
![(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone](/img/structure/B10831382.png)
